Sulfo-Cy5 dUTP
Description
Sulfo-Cyanine5 deoxyuridine triphosphate (Sulfo-Cy5 dUTP) is a fluorescently labeled nucleotide analog widely used in genomic, proteomic, and cellular studies for nucleic acid labeling. Its structure comprises a deoxyuridine triphosphate backbone conjugated to a sulfonated Cy5 fluorophore, characterized by the molecular formula C₄₉H₆₆N₆Li₄O₂₂P₃S₂ and a molecular weight of 1275.89 g/mol . Key properties include:
- Excitation/Emission: 646 nm / 662 nm (far-red spectrum) .
- Fluorescence Quantum Yield: 0.28, ensuring high brightness .
- Water Solubility: Enhanced by sulfonate groups, reducing aggregation and improving biocompatibility .
- Applications: Enzymatic incorporation into DNA/RNA for fluorescence in situ hybridization (FISH), real-time PCR, and live-cell imaging .
Its stability requires storage at -20°C in inert, light-protected conditions to prevent photodegradation .
Properties
Molecular Formula |
C50H61Li4N6O22P3S2 |
|---|---|
Molecular Weight |
1283.0 g/mol |
IUPAC Name |
tetralithium;(2E)-1-[6-[[6-[3-[1-[(2S)-4-hydroxy-5-[[[[hydroxy(oxido)phosphoryl]oxy-oxidophosphoryl]oxy-oxidophosphoryl]oxymethyl]oxolan-2-yl]-2,4-dioxopyrimidin-5-yl]prop-2-ynylamino]-6-oxohexyl]amino]-6-oxohexyl]-3,3-dimethyl-2-[(2E,4E)-5-(1,3,3-trimethyl-5-sulfonatoindol-1-ium-2-yl)penta-2,4-dienylidene]indole-5-sulfonate |
InChI |
InChI=1S/C50H65N6O22P3S2.4Li/c1-49(2)36-28-34(82(69,70)71)21-23-38(36)54(5)42(49)17-9-6-10-18-43-50(3,4)37-29-35(83(72,73)74)22-24-39(37)55(43)27-14-8-12-20-44(58)51-25-13-7-11-19-45(59)52-26-15-16-33-31-56(48(61)53-47(33)60)46-30-40(57)41(76-46)32-75-80(65,66)78-81(67,68)77-79(62,63)64;;;;/h6,9-10,17-18,21-24,28-29,31,40-41,46,57H,7-8,11-14,19-20,25-27,30,32H2,1-5H3,(H8-,51,52,53,58,59,60,61,62,63,64,65,66,67,68,69,70,71,72,73,74);;;;/q;4*+1/p-4/t40?,41?,46-;;;;/m0..../s1 |
InChI Key |
XUOUVZOCIBKQEC-QUTHGBLSSA-J |
Isomeric SMILES |
[Li+].[Li+].[Li+].[Li+].CC1(C2=C(C=CC(=C2)S(=O)(=O)[O-])[N+](=C1/C=C/C=C/C=C/3\C(C4=C(N3CCCCCC(=O)NCCCCCC(=O)NCC#CC5=CN(C(=O)NC5=O)[C@@H]6CC(C(O6)COP(=O)([O-])OP(=O)([O-])OP(=O)(O)[O-])O)C=CC(=C4)S(=O)(=O)[O-])(C)C)C)C |
Canonical SMILES |
[Li+].[Li+].[Li+].[Li+].CC1(C2=C(C=CC(=C2)S(=O)(=O)[O-])[N+](=C1C=CC=CC=C3C(C4=C(N3CCCCCC(=O)NCCCCCC(=O)NCC#CC5=CN(C(=O)NC5=O)C6CC(C(O6)COP(=O)([O-])OP(=O)([O-])OP(=O)(O)[O-])O)C=CC(=C4)S(=O)(=O)[O-])(C)C)C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Sulfo-Cy5 deoxyuridine triphosphate is synthesized by incorporating a sulfo-Cy5 dye into the deoxyuridine triphosphate molecule. The synthetic process involves the activation of the nucleoside for enzymatic labeling, which is achieved through specific reaction conditions that ensure the efficient incorporation of the dye .
Industrial Production Methods
Industrial production of Sulfo-Cy5 deoxyuridine triphosphate typically involves large-scale synthesis using automated systems to ensure consistency and high yield. The process includes purification steps to remove any unreacted starting materials and by-products, ensuring the final product’s purity and quality .
Chemical Reactions Analysis
Types of Reactions
Sulfo-Cy5 deoxyuridine triphosphate primarily undergoes enzymatic reactions, particularly those involving DNA polymerases. These reactions include:
Incorporation into DNA: The compound is incorporated into DNA strands during polymerase reactions, resulting in fluorescently labeled DNA.
Substitution Reactions: The sulfo-Cy5 dye can be substituted onto the deoxyuridine triphosphate molecule through specific chemical reactions.
Common Reagents and Conditions
Common reagents used in the reactions involving Sulfo-Cy5 deoxyuridine triphosphate include DNA polymerases such as Taq polymerase and phi29 DNA polymerase. The reactions are typically carried out under conditions that favor the efficient incorporation of the dye, such as optimal temperature and pH .
Major Products
The major product formed from these reactions is fluorescently labeled DNA, which can be used in various applications such as fluorescence microscopy and flow cytometry .
Scientific Research Applications
Sulfo-Cy5 deoxyuridine triphosphate has a wide range of applications in scientific research, including:
Mechanism of Action
Sulfo-Cy5 deoxyuridine triphosphate exerts its effects through the incorporation of the sulfo-Cy5 dye into DNA strands during enzymatic reactions. The dye’s far-red emission allows for the visualization of labeled DNA under fluorescence microscopy. The molecular targets include DNA polymerases, which facilitate the incorporation of the modified nucleotide into the DNA strand .
Comparison with Similar Compounds
Sulfo-Cy5 dUTP vs. Non-Sulfonated Cy5-dUTP
Key Findings :
This compound vs. Sulfo-Cy3 dUTP
Key Findings :
This compound vs. AHP dUTP (Azide-Modified dUTP)
Key Findings :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
